molecular formula C22H24N2O4 B2759870 N-(3,4-dimethoxyphenethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 862831-21-8

N-(3,4-dimethoxyphenethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2759870
CAS RN: 862831-21-8
M. Wt: 380.444
InChI Key: LILGMROHODYYEN-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide, also known as DIME, is a novel compound that has been extensively studied for its potential applications in scientific research. DIME is a synthetic compound that has been synthesized using a variety of methods and has been shown to have a range of biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis and structural analysis of compounds related to N-(3,4-dimethoxyphenethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide, focusing on novel synthesis methods, including intramolecular nucleophilic aromatic substitution, and the structural characterization of these compounds through various spectroscopic techniques (Kametani, Ohsawa, & Ihara, 1981). Additionally, the crystal structure of a similar compound, N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide, was determined, highlighting the importance of intermolecular interactions in the crystallization process (Marinova, Nikolova, Dołęga, & Ahmedova, 2022).

Biological Activity and Applications

Several studies have been dedicated to exploring the biological activities of compounds structurally similar to N-(3,4-dimethoxyphenethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide. For instance, certain derivatives have shown promising antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Pagadala, Meshram, Chopde, Jetti, Chidurala, & Kusampally, 2012); (Debnath & Ganguly, 2015). Another area of interest is the development of fluorescent probes for sensitive detection of carbonyl compounds, showcasing the versatility of acetamide derivatives in environmental monitoring and analysis (Houdier, Perrier, Defrancq, & Legrand, 2000).

Advanced Material Synthesis

Compounds with structures similar to N-(3,4-dimethoxyphenethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide have also been synthesized for their potential applications in advanced materials. For example, the synthesis and preliminary biological evaluation of indol-3-yl-oxoacetamides as potent cannabinoid receptor type 2 ligands indicate the therapeutic potential of these compounds in medical research (Moldovan, Deuther-Conrad, Horti, & Brust, 2017).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-14-20(16-7-5-6-8-17(16)24(14)2)21(25)22(26)23-12-11-15-9-10-18(27-3)19(13-15)28-4/h5-10,13H,11-12H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILGMROHODYYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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